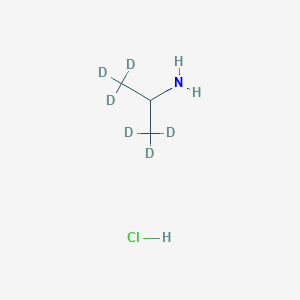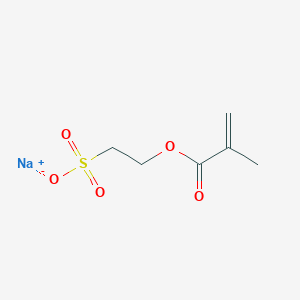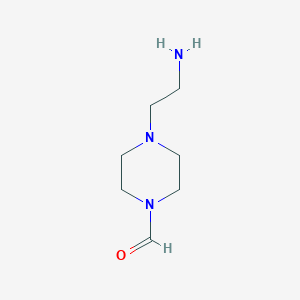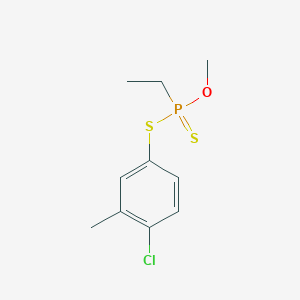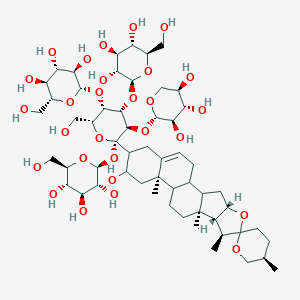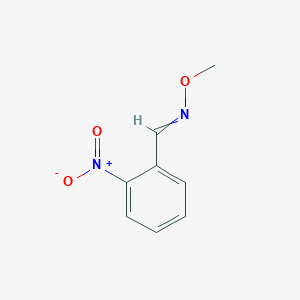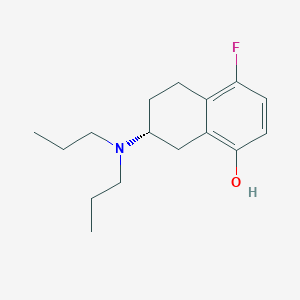
(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin
Overview
Description
“®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin” is a compound related to the selective 5-HT1A receptor agonist ®-8-hydroxy-2(di-n-propylamino)tetralin [®-8-OH-DPAT] and the novel 5-HT1A antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)-tetralin [(S)-UH-301] . It is a potent and selective 5-hydroxytryptamine (5HT1A)-receptor agonist .
Synthesis Analysis
The synthesis of “®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin” involves the preparation of analogs of the 5-HT1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin [(S)-1, (S)-UH301]. The C8-substituent has been varied, and in some derivatives, one of the N-propyl groups has been exchanged .
Molecular Structure Analysis
The molecular structure of “®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin” has been studied using a series of R- and S-2-(dipropylamino)tetralins. Factors influencing agonist affinity and relative efficacy have been studied for the 5-HT1A serotonin receptor .
Scientific Research Applications
5-HT1A Receptor Agonist and Antagonist : (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as (R)-8-OH-DPAT, behaves as a 5-HT1A receptor agonist. Its enantiomer, (S)-UH-301, acts as a 5-HT1A receptor antagonist, which can counteract the effects induced by (R)-8-OH-DPAT (Björk et al., 1991). This dual role suggests potential applications in modulating serotonin-related functions in the body.
Influence on Motor Activities : The compound has been shown to influence locomotion and other motor activities in rats. It modulates these activities by interacting with the serotonin system, demonstrating its potential use in studies related to movement and neurochemistry (Björk et al., 1992).
Impact on Copulatory Behavior : Research indicates that this compound can influence copulatory behavior in rats. This effect is mediated through its action as a 5-HT1A receptor agonist (Johansson et al., 1991).
Synthesis and Pharmacology : Detailed studies have been conducted on the synthesis of this compound and its pharmacological characterization. These studies are essential for understanding its chemical properties and potential applications in various therapeutic contexts (Hillver et al., 1996).
Inhibition of Serotonin-Induced Effects : (S)-UH-301, the enantiomer of this compound, has been shown to inhibit serotonin-induced effects in rats. This suggests its potential as a tool in serotonin research (Björk et al., 1991).
Interaction with the Serotonergic System : Studies involving in vivo microdialysis have shown that (S)-UH-301 can antagonize biochemical effects induced by (R)-8-OH-DPAT in the rat brain. This further characterizes its role as a 5-HT1A receptor antagonist (Nomikos et al., 1992).
Mechanism of Action
Target of Action
The primary target of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin, also known as UH-301 free base, ®-, is the central serotonin (5-HT) receptor . This receptor plays a crucial role in various physiological and behavioral controls, including mood, appetite, and sleep.
Mode of Action
UH-301 free base, ®-, acts as a potent agonist at the 5-HT receptor . It binds to the receptor and mimics the action of serotonin, leading to increased serotonin activity. This interaction results in pronounced biochemical and behavioral alterations indicative of central serotoninomimetic activity .
Biochemical Pathways
The compound’s interaction with the 5-HT receptor affects the serotonin neurotransmission pathway . It increases 5-HT levels, decreases 5-HIAA levels, reduces the 5-HT synthesis rate and 5-HT utilization, and inhibits 5-HT neuronal firing . These effects are virtually identical to those reported to result from the administration of other serotonin agonists such as lisuride or LSD .
Result of Action
The molecular and cellular effects of ®-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin’s action are primarily related to its potentiation of serotonin activity. This leads to biochemical and behavioral alterations indicative of central serotoninomimetic activity . The compound may thus be regarded as a potent, selective centrally acting 5-HT agonist .
properties
IUPAC Name |
(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17/h7-8,12,19H,3-6,9-11H2,1-2H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKBVTBXFLSTPB-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169818 | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127126-18-5 | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127126-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | UH-301 free base, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127126185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7R)-7-(Dipropylamino)-4-fluoro-5,6,7,8-tetrahydro-1-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UH-301 FREE BASE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44B1597K8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does R-UH-301 exert its neuroprotective effects against glutamate-induced toxicity?
A1: R-UH-301 acts as a potent agonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [] Stimulation of this receptor by R-UH-301 has been shown to effectively block apoptotic cell death induced by N-methyl-d-aspartate (NMDA) in both striatal and mesencephalic cell cultures. [] While the exact mechanisms remain to be fully elucidated, the study suggests that R-UH-301's protective effects may involve the attenuation of NMDA-induced calcium influx. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



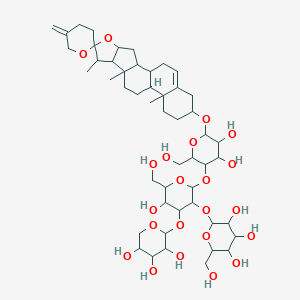
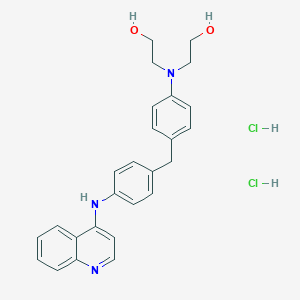
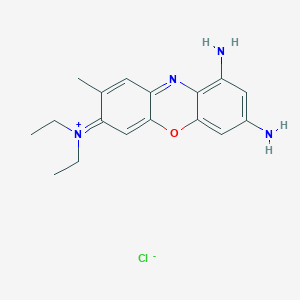
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B160058.png)
